3-[(2-Methylbutanoyl)amino]benzoic acid
Description
3-[(2-Methylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-methylbutanoyl (branched four-carbon acyl) group attached to the amino functionality at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-(2-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLRAJBSUMZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424208 | |
| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890983-61-6 | |
| Record name | 3-[(2-methylbutanoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
3-[(2-Methylbutanoyl)amino]benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(Isobutyrylamino)benzoic Acid
- Structure: Features a 2-methylpropanoyl (isobutyryl) group instead of 2-methylbutanoyl.
- Key Differences : The shorter acyl chain (three carbons vs. four) and branching at the second carbon.
- This derivative is commercially available and used in organic synthesis .
3-[(2-Ethylbutanoyl)amino]benzoic Acid
- Structure: Contains a 2-ethylbutanoyl group (four carbons with an ethyl branch).
- Key Differences : Increased steric bulk and lipophilicity due to the ethyl substituent.
- Applications : Reported as an anti-inflammatory and antioxidant agent in skincare and pharmaceuticals, suggesting that branching enhances bioactivity .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
- Structure: Substituted with a heterocyclic isobenzofuranone group.
- Key Differences : The presence of a fused oxo-ring system introduces rigidity and additional hydrogen-bonding sites (O–H···O and N–H···O interactions) .
- Crystallography : Crystal packing stabilized by intermolecular hydrogen bonds (R factor = 0.041), a feature likely shared by the target compound .
3-[(2-Methylphenyl)methoxy]benzoic Acid
- Structure: Methoxybenzyl group replaces the acyl amino moiety.
- Key Differences : Loss of the amide bond reduces hydrogen-bonding capacity, altering solubility and reactivity .
Physicochemical Properties
Biological Activity
3-[(2-Methylbutanoyl)amino]benzoic acid, also known as 2-[(2-methylbutanoyl)amino]benzoic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies. The information is derived from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- SMILES Notation : CCC(C)C(=O)NC1=CC=CC=C1C(=O)O
- IUPAC Name : this compound
The compound features a benzoic acid moiety with an amino group substituted by a 2-methylbutanoyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .
The mechanism of action for this compound involves:
- Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : It has been suggested that the compound can disrupt the integrity of bacterial membranes, leading to cell lysis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at a university evaluated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results demonstrated that when combined with traditional antibiotics, it enhanced their effectiveness, reducing the required doses and minimizing side effects . -
In Vivo Studies :
In animal models, administration of this compound led to a significant reduction in bacterial load in infected tissues compared to control groups. This suggests potential for therapeutic applications in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
